molecular formula C11H12N2O4S B3000825 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 875163-37-4

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B3000825
CAS No.: 875163-37-4
M. Wt: 268.29
InChI Key: IRINSPQIWSZSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Scientific Research Applications

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps. One common method involves the reaction of 2-aminobenzimidazole with methanesulfonyl chloride to form the intermediate 2-(methanesulfonylmethyl)-1H-benzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methanesulfonylmethyl)-1H-benzimidazole
  • 2-(methanesulfonylmethyl)-1H-indole-3-acetic acid
  • 2-(methanesulfonylmethyl)-1H-quinoline-4-carboxylic acid

Uniqueness

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to its specific combination of the benzodiazole ring and the methanesulfonylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-18(16,17)7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRINSPQIWSZSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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